N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide
Description
N²-Benzyl-N²-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide is a structurally complex glycinamide derivative characterized by multiple functional groups: a benzyl moiety, a 3-chloro-4-methoxyphenyl sulfonyl group, and a pyridin-2-ylmethyl substituent. The molecule’s core glycinamide scaffold enables versatile interactions with biological targets, while the sulfonyl group enhances stability and modulates electronic properties.
Properties
Molecular Formula |
C22H22ClN3O4S |
|---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H22ClN3O4S/c1-30-21-11-10-19(13-20(21)23)31(28,29)26(15-17-7-3-2-4-8-17)16-22(27)25-14-18-9-5-6-12-24-18/h2-13H,14-16H2,1H3,(H,25,27) |
InChI Key |
NIXRCXUYYZVIFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CC=CC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Benzyl Intermediate: This step involves the reaction of benzyl chloride with a suitable nucleophile to form the benzyl intermediate.
Coupling with Pyridinyl Group: The final step involves coupling the sulfonylated intermediate with a pyridinyl derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonamide-containing glycinamides. Below is a comparative analysis with structurally analogous molecules:
Structural Analogues and Substituent Variations
N-(2-Benzoyl-4-chlorophenyl)-N²-benzyl-N²-[(5-chloro-2-methoxyphenyl)sulfonyl]glycinamide ()
- Molecular Formula : C₂₉H₂₄Cl₂N₂O₅S
- Key Differences :
- Substitution at the sulfonyl group: 5-chloro-2-methoxyphenyl (vs. 3-chloro-4-methoxyphenyl in the target compound).
- Additional 2-benzoyl-4-chlorophenyl group on the glycinamide nitrogen. The benzoyl group could increase lipophilicity, affecting membrane permeability .
N²-[(4-Ethoxy-3-methylphenyl)sulfonyl]-N²-ethyl-N-(pyridin-3-ylmethyl)glycinamide ()
- Molecular Formula : C₂₀H₂₆N₃O₄S
- Key Differences :
- Ethyl and ethoxy-methyl substituents on the sulfonyl group (vs. benzyl and chloro-methoxy groups).
- Pyridin-3-ylmethyl group (vs. pyridin-2-ylmethyl).
N-(4-Methoxyphenyl)-N²-(3-nitrophenyl)-N²-(phenylsulfonyl)glycinamide ()
- Key Differences :
- Nitro group on the phenyl ring (vs. chloro-methoxy).
- Lack of benzyl substitution.
Physicochemical and Pharmacological Comparisons
Biological Activity Notes:
- None of the provided evidence includes direct pharmacological data for the target compound or its analogues. However, sulfonamide glycinamides are frequently explored as enzyme inhibitors (e.g., carbonic anhydrase, proteases) due to their sulfonyl group’s ability to coordinate metal ions or mimic transition states .
Notes
Structural Characterization : X-ray crystallography (using SHELX programs, ) or CSD data () would clarify conformational preferences and intermolecular interactions.
Limitations: The provided evidence lacks explicit biological data.
Biological Activity
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide is a sulfonamide derivative known for its complex structure and potential biological activities. This compound features a glycinamide backbone, a sulfonyl moiety, and various substituents that may enhance its pharmacological properties. Understanding its biological activity is crucial for its potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C22H26ClN3O6S. The structure includes:
- A benzyl group
- A sulfonyl group
- A 3-chloro-4-methoxyphenyl group
- A pyridin-2-ylmethyl substituent
This unique combination of functional groups contributes to the compound's diverse biological activities.
Biological Activities
Research indicates that sulfonamide derivatives like this compound exhibit various biological activities, including:
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The presence of the sulfonamide group in this compound suggests potential effectiveness against bacterial infections.
- Anticancer Properties : Some studies have indicated that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This can lead to modulation of metabolic pathways relevant to disease processes.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The compound may bind to specific receptors, altering cellular signaling pathways.
- Enzymatic Interactions : It may inhibit enzymes involved in critical biochemical pathways, thereby affecting cellular functions.
Case Studies and Research Findings
- Antimicrobial Testing : In vitro studies have shown that similar sulfonamide compounds exhibit significant antimicrobial activity against various strains of bacteria. For instance, a related compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings.
- Anticancer Activity : Research published in pharmacological journals has explored the anticancer properties of sulfonamide derivatives. One study reported that a structurally related compound inhibited the growth of human cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities revealed that compounds with similar sulfonamide structures can inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis, leading to their antibacterial effects.
Data Table: Biological Activities Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Enzyme Inhibition | Inhibits dihydropteroate synthase |
Q & A
Q. Q1. What are the recommended synthetic routes for N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide, and how can purity be optimized?
Methodological Answer: The synthesis of this compound typically involves sequential sulfonylation and amidation reactions. A plausible route includes:
Sulfonylation : Reacting a benzylamine derivative with 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
Amidation : Coupling the intermediate with pyridin-2-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane.
For purity optimization, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitor via TLC. Recrystallization from ethanol/water mixtures can further enhance crystallinity .
Q. Q2. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., benzyl, sulfonyl, and pyridyl groups) via chemical shifts and splitting patterns.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.
- Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass determination.
- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹).
Cross-referencing with computational predictions (e.g., DFT-based NMR simulations) enhances accuracy .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reactivity data during substitution reactions at the chloro-substituted phenyl group?
Methodological Answer: Contradictions may arise from competing mechanisms (e.g., SN1 vs. SN2) or solvent effects. To address this:
Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to identify intermediates.
Solvent Screening : Compare polar aprotic (e.g., DMSO) vs. protic solvents (e.g., methanol) to assess nucleophilicity.
Computational Modeling : Use DFT calculations (e.g., Gaussian) to evaluate transition states and activation barriers for competing pathways.
For example, steric hindrance from the methoxy group may favor SN1 mechanisms in polar solvents, while bulky bases could promote elimination over substitution .
Q. Q4. What experimental design strategies are effective for optimizing reaction yields in multistep syntheses involving this compound?
Methodological Answer: Implement Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature, catalyst loading, reaction time.
- Response Variables : Yield, purity.
For instance, a central composite design can identify optimal conditions for sulfonylation (e.g., 0°C for 2 hours, 1.2 eq sulfonyl chloride). Automation via flow chemistry (e.g., microreactors) enhances reproducibility and scalability .
Q. Q5. How can computational tools predict the biological activity of derivatives of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen derivatives against target enzymes (e.g., kinases or proteases).
- QSAR Models : Train models on datasets of related sulfonamides to correlate structural features (e.g., logP, H-bond acceptors) with bioactivity.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 interactions).
For example, the pyridylmethyl group may enhance blood-brain barrier penetration, while the sulfonyl group could improve target binding affinity .
Q. Q6. What strategies mitigate challenges in characterizing degradation products under oxidative conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to H2O2 (3% w/v) or UV light, then analyze via:
- LC-MS/MS : Identify major degradation products (e.g., sulfonic acid derivatives).
- Isotopic Labeling : Track oxygen incorporation using ¹⁸O-labeled H2O2.
- Stability-Indicating Methods : Develop HPLC methods with baseline separation of degradation peaks (e.g., C18 column, 0.1% TFA in mobile phase).
Cross-validation with reference standards ensures accuracy .
Data Analysis & Mechanistic Studies
Q. Q7. How should researchers analyze conflicting crystallographic data for analogs of this compound?
Methodological Answer:
- Crystal Structure Refinement : Use software like SHELXL to resolve discrepancies in bond lengths/angles.
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) to explain polymorphism.
For example, variations in sulfonyl group orientation may arise from packing effects, which can be quantified via energy frameworks (Mercury software) .
Q. Q8. What advanced techniques elucidate the role of the methoxy group in modulating electronic effects?
Methodological Answer:
- Electrochemical Studies : Cyclic voltammetry (e.g., CH Instruments) measures redox potentials to assess electron-withdrawing/donating effects.
- UV-Vis Spectroscopy : Monitor charge-transfer transitions (e.g., λmax shifts in polar solvents).
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between the methoxy oxygen and aromatic ring using Gaussian .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
